molecular formula C21H22N2O3 B6905927 N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide

Cat. No.: B6905927
M. Wt: 350.4 g/mol
InChI Key: DSJHNJSBQKBRAE-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide is a complex organic compound that features both indole and isochromene moieties These structural elements are often found in bioactive molecules, making this compound of significant interest in medicinal chemistry and pharmacology

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(24)23-10-8-16-12-17(6-7-19(16)23)22-21(25)13-20-18-5-3-2-4-15(18)9-11-26-20/h2-7,12,20H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJHNJSBQKBRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a suitable precursor such as 2-nitrotoluene, the indole ring can be constructed via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom.

    Construction of the Isochromene Ring: The isochromene ring can be synthesized from a suitable precursor such as salicylaldehyde, which undergoes cyclization with an appropriate reagent like ethyl acetoacetate under acidic conditions.

    Coupling Reaction: Finally, the indole and isochromene derivatives are coupled through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isochromene rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like FeCl₃.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s structural similarity to natural products makes it a valuable tool for studying enzyme interactions and metabolic pathways. It can serve as a probe to investigate the function of specific proteins or enzymes.

Medicine

Medicinally, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Its dual aromatic systems could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The isochromene ring may interact with other aromatic-binding sites, potentially inhibiting or modulating the activity of enzymes involved in oxidative stress or inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetyl-2,3-dihydroindol-5-yl)acetamide: Lacks the isochromene ring, making it less complex and potentially less versatile in biological interactions.

    2-(3,4-dihydro-1H-isochromen-1-yl)acetamide: Lacks the indole moiety, which may reduce its ability to interact with tryptophan-binding proteins.

Uniqueness

The combination of indole and isochromene rings in N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide provides a unique structural framework that can engage in diverse chemical and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

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